molecular formula C9H11Br2N3O B13077390 N-(3,5-dibromopyrazin-2-yl)pivalamide

N-(3,5-dibromopyrazin-2-yl)pivalamide

Cat. No.: B13077390
M. Wt: 337.01 g/mol
InChI Key: ZXLUMZOLRQEHBN-UHFFFAOYSA-N
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Description

N-(3,5-dibromopyrazin-2-yl)pivalamide is a halogenated heterocyclic compound with the molecular formula C10H12Br2N2O It is characterized by the presence of two bromine atoms attached to a pyrazine ring and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dibromopyrazin-2-yl)pivalamide typically involves the bromination of pyrazine derivatives followed by the introduction of the pivalamide group. One common method includes the bromination of pyrazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting dibromopyrazine is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dibromopyrazin-2-yl)pivalamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3,5-dibromopyrazin-2-yl)pivalamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,5-dibromopyrazin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyrazine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dibromopyridin-3-yl)pivalamide
  • N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
  • N-(3-Allylpyridin-4-yl)pivalamide

Uniqueness

Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C9H11Br2N3O

Molecular Weight

337.01 g/mol

IUPAC Name

N-(3,5-dibromopyrazin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H11Br2N3O/c1-9(2,3)8(15)14-7-6(11)13-5(10)4-12-7/h4H,1-3H3,(H,12,14,15)

InChI Key

ZXLUMZOLRQEHBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(N=C1Br)Br

Origin of Product

United States

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